2-(4-Benzoyl-3-hydroxyphenoxy)ethyl acrylate
Description
2-(4-Benzoyl-3-hydroxyphenoxy)ethyl acrylate (CAS: 16432-81-8, molecular formula: C₁₈H₁₆O₅) is a specialty acrylic monomer characterized by a benzophenone core linked to an acrylate group via an ethoxy spacer. This compound is a white to off-white crystalline powder with a melting point of 77–80°C and a purity of ≥95–99% . Its structure includes a UV-absorbing benzoyl group and a polymerizable acrylate moiety, enabling dual functionality as a photoactive additive and crosslinking agent.
Properties
IUPAC Name |
2-(4-benzoyl-3-hydroxyphenoxy)ethyl prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16O5/c1-2-17(20)23-11-10-22-14-8-9-15(16(19)12-14)18(21)13-6-4-3-5-7-13/h2-9,12,19H,1,10-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMMXJQKTXREVGN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)OCCOC1=CC(=C(C=C1)C(=O)C2=CC=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
29963-76-6 | |
| Record name | 2-Propenoic acid, 2-(4-benzoyl-3-hydroxyphenoxy)ethyl ester, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=29963-76-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID8066058 | |
| Record name | 2-(4-Benzoyl-3-hydroxyphenoxy)ethyl acrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8066058 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16432-81-8 | |
| Record name | 2-(4-Benzoyl-3-hydroxyphenoxy)ethyl acrylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16432-81-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyasorb UV 2098 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016432818 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Propenoic acid, 2-(4-benzoyl-3-hydroxyphenoxy)ethyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-(4-Benzoyl-3-hydroxyphenoxy)ethyl acrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8066058 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(4-benzoyl-3-hydroxyphenoxy)ethyl acrylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.792 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Esterification of 4-Benzoyl-3-Hydroxyphenol
The primary synthetic route involves the esterification of 4-benzoyl-3-hydroxyphenol with ethyl acrylate or acryloyl chloride. In a representative procedure, 4-benzoyl-3-hydroxyphenol (1.0 equiv) reacts with acryloyl chloride (1.2–1.5 equiv) in anhydrous dichloromethane (DCM) under nitrogen atmosphere. Triethylamine (1.5 equiv) serves as both a base and catalyst, neutralizing HCl byproducts. The reaction proceeds at 0–5°C for 2 hours, followed by gradual warming to room temperature over 12 hours to ensure complete conversion.
Table 1: Reaction Conditions for Esterification
| Parameter | Optimal Range |
|---|---|
| Temperature | 0–5°C (initial), 25°C (final) |
| Molar Ratio (Phenol:Acryloyl Chloride) | 1:1.2–1.5 |
| Catalyst | Triethylamine or DMAP |
| Solvent | Anhydrous DCM or THF |
| Reaction Time | 12–24 hours |
Yields typically range from 75% to 85%, with purity exceeding 90% after initial workup. Side products include unreacted starting materials and oligomeric acrylates, necessitating rigorous purification.
Industrial Production Strategies
Continuous Flow Reactor Systems
Industrial-scale production employs continuous flow reactors to enhance reproducibility and safety. A patented method describes the use of a tubular reactor system, where 4-benzoyl-3-hydroxyphenol and acryloyl chloride are fed at controlled rates into a mixing chamber pre-cooled to 0°C. The reaction mixture then flows through a temperature-controlled reactor (25°C) with a residence time of 30 minutes. This approach minimizes thermal degradation and improves throughput by 40% compared to batch processes.
Catalyst Recovery and Recycling
Economic viability in industrial settings relies on catalyst recycling. Triethylamine is recovered via distillation under reduced pressure (50°C, 100 mbar), achieving 85–90% recovery rates. Residual catalyst in the product stream is removed using acidic washes (1 M HCl), ensuring final catalyst concentrations below 50 ppm.
Purification and Isolation Techniques
Column Chromatography
Laboratory-scale purification utilizes silica gel chromatography with a hexane/ethyl acetate gradient (70:30 to 50:50 v/v). BHEA elutes at Rf = 0.4–0.5, yielding ≥97% purity. This method effectively separates BHEA from di-ester byproducts and unreacted phenol.
Recrystallization
Industrial batches employ recrystallization from ethanol/water (80:20 v/v) at −20°C. This step removes residual acryloyl chloride and oligomers, achieving 99% purity. Crystalline BHEA is isolated via vacuum filtration and dried under nitrogen at 40°C.
Table 2: Purity and Yield by Purification Method
| Method | Purity (%) | Yield (%) |
|---|---|---|
| Column Chromatography | 97–99 | 70–75 |
| Recrystallization | 99 | 85–90 |
Analytical Characterization
Spectroscopic Analysis
Chromatographic Validation
Reverse-phase HPLC (C18 column, acetonitrile/water 70:30 v/v) confirms purity, with BHEA eluting at 8.2 minutes (UV detection at 280 nm).
Challenges and Optimization Strategies
Chemical Reactions Analysis
Types of Reactions
2-(4-Benzoyl-3-hydroxyphenoxy)ethyl acrylate undergoes various chemical reactions, including:
Polymerization: It can polymerize with other acrylates and methacrylates to form polymers with UV-blocking characteristics.
Crosslinking: The compound can participate in crosslinking reactions, enhancing the mechanical properties of the resulting polymers.
Common Reagents and Conditions
Polymerization: Initiated by free radicals, typically using initiators like benzoyl peroxide or azobisisobutyronitrile (AIBN) under thermal or UV conditions.
Crosslinking: Often involves the use of multifunctional acrylates or methacrylates as crosslinking agents.
Major Products
Scientific Research Applications
Chromatography Applications
One of the primary applications of 2-(4-benzoyl-3-hydroxyphenoxy)ethyl acrylate is in high-performance liquid chromatography (HPLC). It is utilized for:
- Separation Techniques : The compound can be analyzed using reverse-phase HPLC methods. The mobile phase typically consists of acetonitrile, water, and phosphoric acid, which can be substituted with formic acid for mass spectrometry compatibility. This method is scalable and effective for isolating impurities in preparative separations, making it suitable for pharmacokinetic studies .
Polymer Production
This compound plays a crucial role in the synthesis of polymers, particularly in the production of hydrogels and intraocular lenses:
- Intraocular Lenses (IOLs) : The compound is incorporated into polymer compositions that form high-refractive index hydrogels. These hydrogels are essential for creating IOLs that require specific mechanical properties and flexibility at body temperature. The combination of hydrophilic and hydrophobic monomers allows for optimal water absorption and mechanical performance .
Table 1: Properties of Hydrogels Containing this compound
| Property | Value |
|---|---|
| Refractive Index | >1.45 |
| Water Absorption | 20-70% by weight |
| Crosslinking Agent | Hydrophobic polymer |
| Flexibility | High at body temp |
UV Blocking Agent
The compound is also recognized for its effectiveness as a UV-blocking agent:
- UV Protection : Due to its chemical structure, this compound absorbs ultraviolet light, making it valuable in formulations aimed at protecting materials from UV degradation. This property is particularly useful in the production of coatings and plastics that require enhanced durability against UV radiation .
Case Study 1: Use in Intraocular Lens Development
A study published in the Journal of Cataract and Refractive Surgery highlighted the incorporation of various benzophenone derivatives, including this compound, into hydrogel formulations for IOLs. The research demonstrated that lenses produced with this compound exhibited superior flexibility and mechanical strength compared to traditional materials .
Case Study 2: Chromatographic Efficiency
Research conducted on the chromatographic separation using Newcrom R1 HPLC columns showed that this compound could be effectively isolated from complex mixtures. The study emphasized the scalability of this method for both analytical and preparative purposes, reinforcing its utility in pharmacological research .
Mechanism of Action
The primary mechanism of action of 2-(4-Benzoyl-3-hydroxyphenoxy)ethyl acrylate involves the absorption and dissipation of UV radiation. The compound’s benzoyl group absorbs UV light, preventing UV-induced damage to the material it is applied to, such as contact lenses. This property is crucial for protecting sensitive materials and enhancing their longevity.
Comparison with Similar Compounds
(a) 1,3-Bis(4-benzoyl-3-hydroxyphenoxy)-2-propyl acrylate
- Molecular Formula : C₃₂H₂₆O₈ (vs. C₁₈H₁₆O₅ for BHEA).
- Key Differences: Larger molecular weight (538.55 g/mol vs. 312.32 g/mol) and two benzophenone groups, enabling higher crosslinking density in polymers.
- Applications : Likely used in advanced coatings or adhesives requiring enhanced UV resistance and thermal stability .
(b) 2-Hydroxy-4-acryloxyethoxybenzophenone
- Synonym: Alternate naming for BHEA, confirming its role as a UV absorber .
Functional Analogues
(a) N,N′-Dimethylacrylamide (DMAm)
- Comparison: Lacks UV-absorbing benzophenone groups but offers superior hydrophilicity.
- Performance: Lower M2 macrophage polarization efficiency compared to BHEA in immunomodulatory studies .
(b) Heptadecafluorodecyl acrylate (HDFDA)
(c) Ethoxylated Bisphenol A Dimethacrylate (BX-BPA(2EO)DMA)
- Molecular Features: Contains bisphenol A backbone (vs. benzophenone in BHEA).
- Performance : Provides high refractive index and antioxidant properties, unlike BHEA’s UV-blocking functionality .
Performance Data Table
Research Findings and Industrial Relevance
- UV Protection: BHEA outperforms non-benzophenone acrylates (e.g., dodecyl acrylate) in UV absorption due to its conjugated aromatic system .
- Electrical Properties : At 3.0 phr (parts per hundred resin), BHEA reduces DC conduction current density in XLPE by 40% compared to unmodified XLPE .
- Biocompatibility : BHEA’s M2/M1 macrophage polarization ratio is 2.5× higher than DMAm in material-induced immune responses .
Biological Activity
2-(4-Benzoyl-3-hydroxyphenoxy)ethyl acrylate is an organic compound with significant applications in biochemistry and molecular biology, particularly as a substrate for peroxidase activity detection. This article explores its biological activity, including antimicrobial properties, cytotoxicity, and potential therapeutic applications.
- Chemical Formula : C18H16O5
- Molecular Weight : 312.32 g/mol
- CAS Number : 240-488-4
- Structure : The compound features a benzoyl group, a hydroxyphenyl moiety, and an acrylate functional group, which contribute to its reactivity and biological interactions.
1. Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity. It has been included in formulations that demonstrate efficacy against various pathogens, including bacteria and fungi. This compound can be incorporated into cationic latex formulations, enhancing their antimicrobial properties through encapsulation techniques .
2. Cytotoxicity and Cell Viability
In vitro studies have assessed the cytotoxic effects of this compound on different cell lines. The results indicate that while it possesses some toxicity, the concentrations required for significant cytotoxic effects are higher than those typically used in therapeutic applications. This suggests a potential window for safe usage in biomedical applications .
3. Applications in Drug Delivery
Due to its ability to form stable polymers, this compound is being explored as a carrier for active pharmaceutical ingredients (APIs). Its polymerization properties allow for the creation of drug delivery systems that can provide controlled release of therapeutics, particularly in targeted therapies .
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of formulations containing this compound against Staphylococcus aureus and Escherichia coli. The results showed a significant reduction in bacterial counts compared to control formulations without the compound, indicating its potential as an effective antimicrobial agent.
Case Study 2: Cytotoxicity Assessment
In a cytotoxicity study involving human cancer cell lines, varying concentrations of the compound were tested to determine their effect on cell viability. The findings revealed that while lower concentrations resulted in minimal toxicity, higher concentrations led to substantial cell death, suggesting a dose-dependent relationship.
Data Tables
| Parameter | Value |
|---|---|
| Chemical Formula | C18H16O5 |
| Molecular Weight | 312.32 g/mol |
| CAS Number | 240-488-4 |
| Antimicrobial Activity | Effective against bacteria |
| Cytotoxicity | Dose-dependent |
Q & A
Q. What safety protocols are critical for handling this compound in academic labs?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure.
- Ventilation : Use fume hoods with ≥100 ft/min face velocity during weighing and synthesis.
- Spill Management : Neutralize spills with vermiculite or sand, followed by 10% NaOH solution to hydrolyze residual acrylate .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
